tert-Butyl 3-fluoro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate
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Overview
Description
tert-Butyl 3-fluoro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate: is a heterocyclic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development .
Preparation Methods
Chemical Reactions Analysis
tert-Butyl 3-fluoro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
tert-Butyl 3-fluoro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of tert-Butyl 3-fluoro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as the inhibition of cell proliferation or the modulation of neurotransmitter release .
Comparison with Similar Compounds
tert-Butyl 3-fluoro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate can be compared with other pyrazolopyridine derivatives, such as:
- tert-Butyl 3-chloro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate
- tert-Butyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate
- tert-Butyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate
These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity. The fluoro substituent in this compound may confer unique properties, such as increased metabolic stability and enhanced binding affinity to certain targets .
Properties
Molecular Formula |
C11H12FN3O2 |
---|---|
Molecular Weight |
237.23 g/mol |
IUPAC Name |
tert-butyl 3-fluoropyrazolo[3,4-c]pyridine-1-carboxylate |
InChI |
InChI=1S/C11H12FN3O2/c1-11(2,3)17-10(16)15-8-6-13-5-4-7(8)9(12)14-15/h4-6H,1-3H3 |
InChI Key |
LUANFFKEMUKGPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=CN=C2)C(=N1)F |
Origin of Product |
United States |
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